3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide 3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide
Brand Name: Vulcanchem
CAS No.: 921897-12-3
VCID: VC11961949
InChI: InChI=1S/C24H25N5O2/c1-16-5-4-6-19(10-16)14-28-15-26-22-21(24(28)31)13-27-29(22)8-7-25-23(30)20-11-17(2)9-18(3)12-20/h4-6,9-13,15H,7-8,14H2,1-3H3,(H,25,30)
SMILES: CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=CC(=C4)C)C
Molecular Formula: C24H25N5O2
Molecular Weight: 415.5 g/mol

3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide

CAS No.: 921897-12-3

Cat. No.: VC11961949

Molecular Formula: C24H25N5O2

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide - 921897-12-3

Specification

CAS No. 921897-12-3
Molecular Formula C24H25N5O2
Molecular Weight 415.5 g/mol
IUPAC Name 3,5-dimethyl-N-[2-[5-[(3-methylphenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]benzamide
Standard InChI InChI=1S/C24H25N5O2/c1-16-5-4-6-19(10-16)14-28-15-26-22-21(24(28)31)13-27-29(22)8-7-25-23(30)20-11-17(2)9-18(3)12-20/h4-6,9-13,15H,7-8,14H2,1-3H3,(H,25,30)
Standard InChI Key AFEVXHBRMMFBLQ-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=CC(=C4)C)C
Canonical SMILES CC1=CC(=CC=C1)CN2C=NC3=C(C2=O)C=NN3CCNC(=O)C4=CC(=CC(=C4)C)C

Introduction

The compound 3,5-dimethyl-N-(2-{5-[(3-methylphenyl)methyl]-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-1-yl}ethyl)benzamide is a derivative of the pyrazolo[3,4-d]pyrimidine scaffold. This chemical structure has gained significant attention in medicinal chemistry due to its potential applications in anticancer, anti-inflammatory, and enzyme inhibition activities. The compound's core structure integrates a pyrazolo[3,4-d]pyrimidine ring system, which is known for its bioactivity and versatility in drug design.

Structural Features and Synthesis

2.1. Structural Description
The compound consists of:

  • A pyrazolo[3,4-d]pyrimidine core, a fused heterocyclic system.

  • A benzamide moiety attached via an ethyl linker.

  • Substituents including methyl groups at specific positions on the benzamide and pyrazole rings.

  • A methylphenyl group at the 5th position of the pyrazolo[3,4-d]pyrimidine ring.

This combination of structural elements contributes to its physicochemical properties such as lipophilicity and hydrogen bonding potential, which are critical for biological activity.

2.2. Synthesis
The synthesis of similar pyrazolo[3,4-d]pyrimidine derivatives involves:

  • Reacting a pyrazole precursor with alkylating agents (e.g., methyl iodide) under phase-transfer catalysis in solvents like dimethylformamide (DMF).

  • Incorporating the benzamide group through amidation reactions.

  • Purifying the final product via recrystallization or chromatography techniques .

Biological Activity

3.1. Anticancer Potential
Pyrazolo[3,4-d]pyrimidine derivatives have demonstrated significant anticancer activity in vitro:

  • Compounds with this scaffold inhibit tumor cell proliferation by targeting key enzymes such as cyclin-dependent kinases (CDKs) .

  • For example, analogs have shown IC50 values as low as 2.24 µM against lung cancer cell lines like A549 .

3.2. Enzyme Inhibition
The compound's structure suggests potential as a kinase inhibitor due to:

  • The heterocyclic core's ability to mimic ATP in enzyme active sites.

  • Substituents enhancing binding affinity through hydrophobic and hydrogen-bonding interactions .

3.3. Anti-inflammatory Effects
Molecular docking studies on related compounds indicate strong binding to inflammatory mediators such as 5-lipoxygenase (5-LOX), suggesting possible applications in treating inflammatory diseases .

Computational Studies

4.1. Density Functional Theory (DFT) Analysis
DFT calculations using hybrid functionals like B3LYP combined with advanced basis sets (e.g., 6–311++G(d,p)) have been employed to optimize the geometry of similar molecules:

  • These studies provide insights into electronic properties such as HOMO-LUMO gaps and molecular stability .

4.2. Molecular Docking
Docking studies for related compounds reveal:

  • High binding scores with protein targets involved in cancer and inflammation pathways.

  • Key interactions include hydrogen bonding and π-stacking with active site residues .

Applications and Future Directions

6.1 Drug Development
The compound's versatile scaffold makes it a promising candidate for:

  • Developing anticancer therapies targeting CDKs or other kinases.

  • Designing anti-inflammatory drugs by optimizing interactions with enzymes like 5-LOX.

6.2 Structure Optimization
Future research could focus on modifying substituents to improve:

  • Solubility and bioavailability.

  • Selectivity toward specific biological targets.

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